4-(Chloromethyl)isoxazole

説明

Overview of Isoxazole (B147169) Core Structure and its Broad Relevance in Organic Synthesis and Medicinal Chemistry

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This fundamental structure is a cornerstone in both organic synthesis and medicinal chemistry due to its remarkable versatility and significant biological activity. nih.govrsc.orgresearchgate.netrsc.org Heterocyclic compounds, in general, are vital as they form the basis of numerous natural products and synthetic drugs. researchgate.netrsc.org The isoxazole scaffold, in particular, is present in a wide array of commercially available pharmaceuticals, including well-known drugs such as the COX-2 inhibitor valdecoxib, the antibiotic cloxacillin, and the antirheumatic agent leflunomide. researchgate.netpreprints.orgnih.gov

The widespread application of isoxazoles stems from their diverse pharmacological profile, which encompasses anti-inflammatory, anticancer, antimicrobial, antiviral, and anticonvulsant properties, among others. nih.govnanobioletters.comsymc.edu.cn The structural characteristics of the isoxazole ring allow for various molecular interactions, including the formation of hydrogen bonds, which can enhance binding to biological targets and improve pharmacokinetic properties. symc.edu.cn Consequently, the isoxazole nucleus is often considered a "privileged scaffold" in drug discovery, attracting continuous research into new synthetic methodologies and novel derivatives. rsc.orgresearchgate.netrsc.orgsymc.edu.cn Its derivatives are also crucial intermediates in the synthesis of complex natural products. researchgate.net

Importance of Halogenated Heterocycles in Synthetic Strategy and Pharmacophore Design

The introduction of halogen atoms into heterocyclic structures is a well-established and powerful strategy in medicinal chemistry and drug design. researchgate.net Halogenation can significantly modify a molecule's physicochemical properties, which in turn influences its biological activity, metabolic stability, and pharmacokinetic profile. researchgate.netnih.gov Benefits of incorporating halogens include increased membrane permeability, which can facilitate passage across the blood-brain barrier, and reduced metabolic degradation, which can prolong the duration of a drug's effect. researchgate.net

Halogen atoms, particularly chlorine, can act as effective pharmacophores, which are the essential molecular features responsible for a drug's biological activity. They can participate in specific interactions, such as halogen bonding, with biological targets like enzymes and receptors, thereby enhancing binding affinity and selectivity. acs.org The use of halogenated building blocks is therefore a key tactic in analogue-based drug discovery, allowing chemists to fine-tune the properties of a lead compound. researchgate.net The prevalence of halogenated compounds in clinical trials underscores the appreciation for this approach in modern drug development. acs.org

Rationale for Focused Academic Research on 4-(Chloromethyl)isoxazole and its Derivatives

The compound this compound serves as a prime example of a halogenated heterocyclic building block that has garnered specific academic interest. Its structure combines the versatile isoxazole core with a reactive chloromethyl group at the 4-position. This chloromethyl group is a key functional handle, making the compound a valuable precursor for synthesizing a wide range of more complex isoxazole derivatives.

Research has demonstrated its utility in various synthetic transformations. For instance, 4-(chloromethyl)isoxazoles are crucial intermediates in the preparation of (isoxazol-4-ylmethyl)triphenylphosphonium salts. thieme-connect.com These salts, in turn, are used in reactions to extend the carbon chains of sugars, highlighting the compound's role in carbohydrate chemistry. thieme-connect.com Furthermore, derivatives such as dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate are used as starting materials for creating libraries of 3,4,5-trisubstituted isoxazoles, which have been investigated for potential insecticidal activity. nih.gov The compound is also employed in the synthesis of isoxazol-5(4H)-ones, which are themselves versatile building blocks for other organic compounds. mdpi.comniscpr.res.in The reactivity of the chloromethyl group allows for its conversion into other functionalities, such as in the rhodium-catalyzed ring expansion of 3-chloromethyl-5-methylisoxazole to form 1,3-oxazine derivatives. nih.gov

The focused research on this compound and its analogues is driven by its potential to act as a versatile synthon, enabling the construction of diverse molecular architectures for evaluation in pharmaceutical and agrochemical applications.

Historical Context and Evolution of Research on Isoxazole Compounds Featuring Chloromethyl Substituents

The history of isoxazole chemistry began in 1903, when Claisen reported the first synthesis of the parent isoxazole ring. nih.gov Since this initial discovery, research has expanded enormously, leading to a plethora of methods for constructing and functionalizing this heterocyclic system. nih.gov The development of synthetic routes to isoxazoles bearing specific substituents has been a major focus, driven by the desire to create novel compounds with tailored properties.

The introduction of a chloromethyl group onto the isoxazole ring represents a key step in the evolution of its synthetic chemistry. Specific methods have been developed for this purpose, such as the chloromethylation of pre-formed isoxazoles. One established method for preparing 4-(chloromethyl)-3,5-dimethylisoxazole (B25358) involves the reaction of 3,5-dimethylisoxazole (B1293586) with paraformaldehyde and anhydrous zinc chloride while bubbling hydrogen chloride gas through the mixture. thieme-connect.comgoogle.com Variations of this chloromethylation procedure have been described, using different solvents and reaction conditions to optimize yields for various substituted isoxazoles. thieme-connect.com Another synthetic approach involves building the isoxazole ring from precursors that already contain the chloromethyl functionality, such as the reaction of ethyl 4-chloroacetoacetate with hydroxylamine (B1172632) hydrochloride and an aldehyde. mdpi.comniscpr.res.in The ongoing development of these synthetic methods reflects the continued importance of this compound as a key intermediate for accessing new chemical entities.

Data Tables

Table 1: Selected Synthetic Methods for Chloromethylated Isoxazoles This table is interactive. You can sort and filter the data.

| Product | Starting Materials | Reagents/Conditions | Reference |

|---|---|---|---|

| 4-(Chloromethyl)-3,5-dimethylisoxazole | 3,5-Dimethylisoxazole, Paraformaldehyde | Anhydrous ZnCl₂, HCl gas, Glacial Acetic Acid | thieme-connect.com |

| 4-(Chloromethyl)-3-methyl-5-phenylisoxazole | 3-Methyl-5-phenylisoxazole, Paraformaldehyde | Anhydrous ZnCl₂, HCl gas, Glacial Acetic Acid, 100-110°C | thieme-connect.com |

| 3-(Chloromethyl)-4-(benzylidene)isoxazol-5(4H)-one | Benzaldehyde, Ethyl 4-chloroacetoacetate, Hydroxylamine hydrochloride | Amine-functionalized cellulose (B213188) catalyst, Water, Room Temperature | mdpi.com |

| Methyl 4-(chloromethyl)-6-methyl-2-phenyl-2H-1,3-oxazine-2-carboxylate | 3-Chloromethyl-5-methylisoxazole, Methyl 2-phenyl-2-diazoacetate | Rh₂(OAc)₄, Dichloromethane, Reflux | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Isoxazole |

| 4-(Chloromethyl)-3,5-dimethylisoxazole |

| (Isoxazol-4-ylmethyl)triphenylphosphonium salt |

| 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamide |

| Isoxazol-5(4H)-one |

| Valdecoxib |

| Cloxacillin |

| Leflunomide |

| Paraformaldehyde |

| Zinc Chloride |

| 3,5-Dimethylisoxazole |

| Ethyl 4-chloroacetoacetate |

| Hydroxylamine hydrochloride |

| Dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate |

| 3-Chloromethyl-5-methylisoxazole |

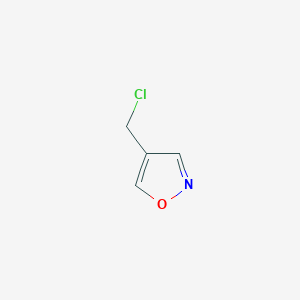

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVWUKGIHULGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617076 | |

| Record name | 4-(Chloromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98020-14-5 | |

| Record name | 4-(Chloromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloromethyl Isoxazole and Its Precursors

Strategies for Direct Functionalization of the Isoxazole (B147169) Ring to Introduce the Chloromethyl Group

Directly introducing a chloromethyl group onto a pre-formed isoxazole ring at the C-4 position is a challenging synthetic task. The isoxazole ring's electron distribution makes it susceptible to electrophilic attack, but achieving regioselectivity at the 4-position often requires specific directing groups or specialized reagents. While direct fluorination of the isoxazole C-4 position has been achieved using reagents like N-fluorobenzenesulfonimide (NFSI), analogous direct chloromethylation methods are less commonly reported in the literature. academie-sciences.fr Such transformations would typically involve an electrophilic chloromethylating agent, and the reaction's success would be highly dependent on the substituents already present on the isoxazole ring, which influence its reactivity and the orientation of substitution.

Ring-Closure Approaches for the Construction of 4-(Chloromethyl)isoxazole Scaffolds

Ring-closure or cyclization strategies represent the most prevalent and versatile methods for constructing the this compound core. These approaches build the heterocyclic ring from acyclic precursors, allowing for the incorporation of the desired chloromethyl moiety or a suitable precursor during the ring-forming step.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne is a cornerstone of isoxazole synthesis. anu.edu.auchem-station.com This powerful [3+2] cycloaddition reaction forms the five-membered isoxazole ring in a single, often highly regioselective, step. mdpi.comnih.gov

A direct and effective method for synthesizing the this compound scaffold involves the reaction of a nitrile oxide (R-C≡N⁺-O⁻) with allyl chloride (CH₂=CHCH₂Cl). rajpub.com In this reaction, the nitrile oxide acts as the 1,3-dipole, and allyl chloride serves as the dipolarophile. The cycloaddition proceeds to form a 4,5-dihydroisoxazole (isoxazoline) intermediate, which can then be aromatized to the corresponding isoxazole if a suitable leaving group is present or through a subsequent oxidation step. The nitrile oxides themselves are typically generated in situ from precursor compounds like hydroximinoyl chlorides or oximes to avoid their rapid dimerization. anu.edu.auchem-station.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzhydroximinoyl chloride | Allyl alcohol | Diastereoselective cycloaddition | 3-Phenyl-5-(hydroxymethyl)isoxazoline | chem-station.com |

| Dibromoformaldoxime | Olefin | KHCO₃, in situ generation | Bromoisoxazoline | chem-station.com |

| Various hydroximinoyl chlorides | Allyl ketones | TMG (organocatalyst) | 3,5-Disubstituted isoxazolines | rsc.org |

The outcome of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors, with regioselectivity being a key consideration. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the predominant regioisomer. Generally, the reaction between a nitrile oxide and a terminal alkene like allyl chloride leads to the formation of the 3,5-disubstituted isoxazoline (B3343090), where the substituent from the nitrile oxide (R) is at the 3-position and the substituent from the alkene (-CH₂Cl) is at the 5-position. However, to obtain a 4-substituted product, a different strategy is required. Intramolecular nitrile oxide cycloaddition (INOC) reactions, where the nitrile oxide and the alkene are part of the same molecule, can offer enhanced control over regioselectivity. clockss.orgconsensus.appcrossref.org The geometric constraints of the tether connecting the two reactive groups can direct the cycloaddition to favor the formation of specific isomers that might be disfavored in intermolecular reactions. mdpi.comclockss.org

Novel Cyclization and Annulation Strategies for 4-Substituted Isoxazoles

Beyond classical 1,3-dipolar cycloadditions, several modern strategies have been developed for synthesizing highly substituted isoxazoles, including those with substitution at the 4-position.

One powerful method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.govacs.org In this approach, treatment of the oxime with an electrophilic halogen source, such as iodine monochloride (ICl), induces a cyclization to form a 4-haloisoxazole. nih.govacs.org While this directly yields a 4-halo derivative, these compounds are valuable precursors that can be further functionalized, for example, via palladium-catalyzed cross-coupling reactions to introduce other substituents. nih.govacs.org

Other innovative methods include:

[4+1] Cycloaddition: A DABCO-mediated [4+1] cycloaddition of β,β-dihalo peroxides with sodium azide has been reported for the synthesis of multisubstituted isoxazoles. researchgate.net

Tandem Reactions: The synthesis of 4-(trifluoromethyl)isoxazoles has been achieved through a tandem trifluoromethyloximation/cyclization/elimination reaction of α,β-unsaturated carbonyl compounds. organic-chemistry.org

Metal-Mediated Annulation: Copper-mediated annulation reactions have been developed to synthesize isoxazoles from two different alkynes, offering another route to substituted isoxazole rings. nih.gov

Post-Cyclization Introduction of the Chloromethyl Moiety via Directed Halogenation

An alternative synthetic route involves first constructing an isoxazole ring with a suitable precursor functional group at the 4-position, followed by its conversion to the chloromethyl group. For example, a 4-methylisoxazole or a 4-(hydroxymethyl)isoxazole can serve as a starting point.

The conversion of a 4-(hydroxymethyl)isoxazole to this compound can be readily achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net This approach is analogous to the preparation of 3-chloromethyl-5-phenylisoxazole from the corresponding methanol derivative. researchgate.net Similarly, the free-radical chlorination of a 4-methylisoxazole using a reagent like N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator could provide a pathway to the desired 4-(chloromethyl) product. This side-chain halogenation is a common strategy for activating methyl groups attached to aromatic and heteroaromatic rings.

Table 2: Summary of Synthetic Approaches

| Methodology | Key Strategy | Precursors | Advantages |

|---|---|---|---|

| Ring-Closure: 1,3-Dipolar Cycloaddition | Building the ring with the substituent precursor | Nitrile Oxide, Allyl Chloride | Convergent, high efficiency |

| Ring-Closure: Electrophilic Cyclization | Formation of a 4-haloisoxazole intermediate | 2-Alkyn-1-one O-methyl oxime, ICl | Access to highly substituted isoxazoles |

| Post-Cyclization Halogenation | Modifying a pre-formed isoxazole | 4-(Hydroxymethyl)isoxazole, Thionyl Chloride | Utilizes readily available substituted isoxazoles |

Catalyst Systems and Reaction Conditions for Optimized Yields and Selectivity

The synthesis of the isoxazole ring, particularly with substitution at the 4-position, is often achieved through [3+2] cycloaddition reactions between a nitrile oxide and an alkyne or alkene, or through the cyclization of precursors. The choice of catalyst and reaction conditions is paramount in controlling regioselectivity, maximizing yield, and ensuring the purity of the final product.

Metal-Free Catalytic Systems: Organocatalysis has emerged as a powerful tool for constructing isoxazole rings without the need for potentially toxic and expensive heavy metals. For instance, enamine-triggered [3+2] cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides provide a metal-free route to 3,4-disubstituted isoxazoles organic-chemistry.orgorganic-chemistry.org. In these reactions, a secondary amine, such as pyrrolidine, acts as the catalyst to form an enamine intermediate from the aldehyde, which then readily reacts with the nitrile oxide precursor organic-chemistry.org. This methodology is noted for its high yields, often ranging from 77% to 99%, and its ability to proceed under mild conditions organic-chemistry.orgthieme-connect.com.

Another effective metal-free approach involves the use of reagents like Iodine Monochloride (ICl) to induce the cyclization of 2-alkyn-1-one O-methyl oximes. This reaction provides a direct route to 4-iodoisoxazoles, which are versatile intermediates that can be further functionalized to introduce substituents like the chloromethyl group at the 4-position organic-chemistry.org.

Metal-Based Catalytic Systems: Transition metal catalysts are widely employed to control the regioselectivity and enhance the efficiency of isoxazole synthesis.

Copper Catalysis: Copper(I)-catalyzed cycloadditions are particularly well-known for producing 3,5-disubstituted isoxazoles with high regioselectivity from terminal alkynes and in situ generated nitrile oxides acs.org. While this regioselectivity is typical, modifications to the reaction system can influence the outcome. Copper catalysts are effective even in aqueous solvents and prevent the dimerization of unstable nitrile oxide intermediates acs.org.

Ruthenium Catalysis: For the specific synthesis of 3,4-disubstituted isoxazoles, ruthenium catalysts have proven effective. Organoruthenium complexes can be used to direct the cycloaddition of a nitrile oxide to an alkyne, overcoming the natural preference for the 3,5-isomer, which is a significant challenge in isoxazole synthesis mdpi.comnih.gov.

Gold Catalysis: Gold(III) chloride (AuCl₃) has been utilized as a catalyst for the cycloisomerization of α,β-acetylenic oximes, providing a straightforward method to produce various substituted isoxazoles under moderate conditions organic-chemistry.org.

Hypervalent Iodine Catalysis: Hypervalent iodine compounds are recognized as low-toxicity and environmentally benign reagents. They can be used in catalytic amounts to facilitate the intramolecular oxidative cycloaddition of aldoximes that are tethered to an alkene or alkyne. This process, often involving an in situ generated active iodine(III) species, leads to the efficient formation of fused isoxazole and isoxazoline ring systems with yields up to 94% mdpi.comnih.gov.

The following table summarizes various catalytic systems used for the synthesis of substituted isoxazoles.

| Catalyst System | Reaction Type | Typical Conditions | Yield (%) | Reference |

| Pyrrolidine | [3+2] Cycloaddition | Triethylamine, Non-polar solvents, 0°C to RT | 77-99% | organic-chemistry.orgthieme-connect.com |

| Iodine Monochloride (ICl) | Electrophilic Cyclization | Dichloromethane, Room Temperature | High to Excellent | organic-chemistry.org |

| Copper(I) salts | [3+2] Cycloaddition | t-BuOH/H₂O, Room Temperature | Good | acs.org |

| Ruthenium complexes | [3+2] Cycloaddition | Varies with complex | N/A | mdpi.comnih.gov |

| Gold(III) Chloride | Cycloisomerization | Moderate conditions | Very Good | organic-chemistry.org |

| Hypervalent Iodine | Intramolecular Cycloaddition | m-CPBA, p-TsOH, Dichloromethane, RT | up to 94% | mdpi.comnih.gov |

Green Chemistry and Sustainable Synthesis Approaches for this compound Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the synthesis of isoxazole derivatives. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials nih.goveurekaselect.com.

Utilization of Environmentally Benign Solvents and Solvent-Free Conditions

A key aspect of green synthesis is the replacement of volatile and toxic organic solvents with environmentally benign alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Numerous methods have been developed for synthesizing isoxazoles in aqueous systems. These reactions are often facilitated by ultrasound irradiation, which enhances reaction rates and yields, allowing for shorter reaction times (as low as 10 minutes) and high efficiency (yields not less than 94%) nih.govmdpi.com. Synthesizing 3,4,5-trisubstituted isoxazoles in water at room temperature via [3+2] cycloaddition has been achieved with excellent yields in just 1-2 hours nih.gov.

Deep Eutectic Solvents (DESs): DESs, such as a mixture of choline chloride and glycerol, are emerging as green, biodegradable, and low-cost solvent alternatives. They have been successfully used for the synthesis of isoxazole derivatives, avoiding the need for toxic catalysts and volatile organic compounds connectjournals.com.

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification. The synthesis of isoxazole derivatives can be achieved under solvent-free conditions, often with microwave irradiation to accelerate the reaction, leading to high yields and clean product formation nih.gov.

| Green Approach | Specific Method | Reaction Conditions | Advantages | Reference |

| Aqueous Media | Ultrasound-assisted synthesis | H₂O, Room Temperature | Short reaction times, high yields, operational simplicity | nih.govmdpi.com |

| Aqueous Media | [3+2] Cycloaddition | 95% H₂O, DIPEA as base, RT | Fast, environmentally friendly, good to excellent yields | nih.gov |

| Deep Eutectic Solvents | Cyclization of oximes | Choline chloride:glycerol (1:2) | Avoids toxic catalysts and volatile solvents | connectjournals.com |

| Solvent-Free | Microwave irradiation | Neat reaction mixture | Reduced reaction time, high atom economy, easy work-up | nih.gov |

Development of Recyclable Catalysts and Reagents

The ability to recover and reuse catalysts is a cornerstone of sustainable chemistry as it reduces both cost and waste.

Heteropolyacids (HPAs): HPAs, such as H₃PW₁₁CuO₄₀, have been identified as efficient, eco-friendly, and reusable catalysts for isoxazole synthesis. They can be used in various solvents or under solvent-free conditions and are easily recovered and reused for multiple reaction cycles with minimal loss of activity researchgate.nettandfonline.com.

Nanocatalysts: Various nanocatalysts have been developed for isoxazole synthesis. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. Importantly, many nanocatalysts are designed for easy recovery and reuse, for example, through simple filtration researchgate.net. Magnetic nanocatalysts can be recovered using an external magnet, further simplifying the work-up procedure nih.gov.

Ionic Liquids: Certain ionic liquids can function as reusable catalysts. For example, a reusable ionic liquid [C8DABCO][OH] has been used for a one-pot, metal-free synthesis of isoxazoles at room temperature, with the catalyst being recyclable for subsequent runs researchgate.net.

| Recyclable Catalyst | Type | Recovery Method | Reusability | Reference |

| H₃PW₁₁CuO₄₀ | Heteropolyacid | Simple work-up | Multiple cycles | tandfonline.com |

| Magnetic Nanoparticles | Nanocatalyst | External Magnet | Multiple cycles | nih.gov |

| [C8DABCO][OH] | Ionic Liquid | Simple work-up | Multiple cycles | researchgate.net |

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product mdpi.com. High atom economy is achieved by designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thus minimizing waste.

Cycloaddition Reactions: The most common route to the isoxazole core, the [3+2] cycloaddition of a nitrile oxide and an alkyne, is an excellent example of an atom-economical reaction. In this concerted process, all atoms of both the 1,3-dipole and the dipolarophile are incorporated into the five-membered heterocyclic ring, leading to a theoretical atom economy of 100% mdpi.comrsc.org.

Isomerization Reactions: Intramolecular ring-to-ring isomerizations represent another class of reactions with 100% atom economy. In these reactions, a precursor molecule rearranges to form the product without the loss of any atoms, offering a highly efficient and waste-free synthetic pathway mdpi.com.

These advanced methodologies underscore the chemical community's commitment to developing efficient and environmentally responsible pathways for the synthesis of important chemical entities like this compound.

Reactivity and Chemical Transformations of 4 Chloromethyl Isoxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the 4-(chloromethyl) group is activated by the adjacent isoxazole (B147169) ring, making it a good leaving group in nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide variety of functional groups at the C4-position, enabling the synthesis of diverse molecular architectures.

Synthesis of Ether, Thioether, and Sulfone Derivatives

The chloromethyl group readily reacts with oxygen and sulfur nucleophiles to form ethers, thioethers, and, subsequently, sulfones.

Ether Synthesis: Following the principles of the Williamson ether synthesis, 4-(chloromethyl)isoxazole can be treated with alkoxides or phenoxides to yield the corresponding ether derivatives. For instance, reaction with sodium methoxide in methanol results in the substitution of the chlorine atom to form the methoxy (B1213986) derivative researchgate.net. Similarly, reactions with various substituted phenols in the presence of a base like potassium carbonate afford the corresponding aryloxymethyl isoxazoles researchgate.net. This reaction provides a reliable method for linking the isoxazole core to other aromatic systems through a flexible ether linkage.

Thioether Synthesis: Analogous to ether formation, thioethers are synthesized by reacting this compound with thiolates. These reactions are typically efficient and proceed under mild conditions. For example, treatment with sodium or triethylammonium salts of thiophenols in solvents like dimethylformamide (DMF) leads to the formation of 4-(arylthiomethyl)isoxazoles in good yields researchgate.net. This method is broadly applicable to various substituted thiols, providing access to a wide range of thioether derivatives.

Sulfone Synthesis: Sulfones are typically prepared by the oxidation of the corresponding thioethers. This two-step sequence, starting from this compound, involves first the synthesis of the thioether, followed by an oxidation step. A variety of oxidizing agents can be employed for this transformation, including meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate nih.govorganic-chemistry.orgmdpi.com. The choice of oxidant and reaction conditions allows for controlled oxidation, converting the thioether into the corresponding sulfone, a functional group prevalent in many biologically active molecules organic-chemistry.orgnih.gov. For example, the oxidation of a methylthio-oxazole, a close analogue, to its methylsulfonyl derivative is effectively achieved using m-CPBA organic-chemistry.org.

| Starting Material | Nucleophile/Reagent | Product Type | Reference |

| 3-(Chloromethyl)-5-phenylisoxazole | Sodium methoxide | Methoxy ether | researchgate.net |

| 3-(Chloromethyl)-5-phenylisoxazole | Substituted phenols / K₂CO₃ | Aryloxy ether | researchgate.net |

| 3-(Chloromethyl)isoxazole derivative | Thiophenol / Triethylamine | Thioether (Sulfide) | researchgate.net |

| Isoxazole Thioether | m-CPBA, H₂O₂, KMnO₄ | Sulfone | nih.govorganic-chemistry.org |

Amination, Amidation, and Related Nitrogen-Centric Functionalizations

The electrophilic nature of the chloromethyl group facilitates reactions with various nitrogen-based nucleophiles, leading to the formation of amines, amides, and other related compounds.

Amination: Direct reaction with primary and secondary amines, such as morpholine, results in the displacement of the chloride to yield the corresponding 4-(aminomethyl)isoxazole derivatives researchgate.net. The synthesis of primary amines can be achieved by reacting the chloromethyl compound with a large excess of ammonium hydroxide or through a Gabriel synthesis, which involves initial substitution with potassium phthalimide followed by hydrolysis. A direct route to the primary amine involves reacting a chloromethyl isoxazole derivative with ammonium hydroxide in a solvent like dioxane, which can produce the aminomethyl product in high yield wikipedia.org.

Azide Formation: A common strategy for introducing a primary amine involves a two-step process starting with substitution by an azide ion. This compound is expected to react smoothly with sodium azide in a polar aprotic solvent to yield 4-(azidomethyl)isoxazole researchgate.netnih.govmdpi.com. The resulting azide is a versatile intermediate that can be readily reduced to the corresponding primary amine, 4-(aminomethyl)isoxazole, using standard reducing agents like lithium aluminum hydride or catalytic hydrogenation.

| Starting Material | Reagent(s) | Intermediate/Product | Functionalization Type | Reference |

| 3-(Chloromethyl)-5-phenylisoxazole | Morpholine | 4-(Morpholinomethyl)isoxazole | Direct Amination | researchgate.net |

| 5-(Chloromethyl)-3-bromoisoxazole | Ammonium hydroxide | 5-(Aminomethyl)-3-bromoisoxazole | Direct Primary Amine Synthesis | wikipedia.org |

| This compound | 1. Sodium Azide 2. Reducing Agent (e.g., LiAlH₄) | 4-(Azidomethyl)isoxazole → 4-(Aminomethyl)isoxazole | Azidation followed by Reduction | researchgate.netnih.gov |

| This compound | 1. Potassium Phthalimide 2. Hydrazine | N-(Isoxazol-4-ylmethyl)phthalimide → 4-(Aminomethyl)isoxazole | Gabriel Synthesis | N/A |

Carbon-Carbon Bond Formation Reactions for Extended Molecular Architectures

The chloromethyl group can also serve as an electrophile for carbon nucleophiles, although this reactivity is sometimes superseded by reactions at other positions on the isoxazole ring, depending on the nucleophile and substrate. A significant application of chloromethyl isoxazoles is in annelation reactions, where they are used to construct new ring systems. For example, 4-(chloromethyl)-3,5-dimethylisoxazole (B25358) is a key reagent in the Stork isoxazole annulation method, which is used to build pyridine rings fused to other cyclic systems acs.org. In these transformations, the isoxazole moiety acts as a masked functional group that facilitates the ring formation and can be unmasked in later steps.

Modifications of the Isoxazole Ring System under Various Conditions

The isoxazole ring, while aromatic, is susceptible to a variety of chemical transformations, including ring-opening, rearrangements, and functionalization at other positions, often under specific reaction conditions.

Ring Opening and Rearrangement Reactions of Isoxazoles

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to synthetically useful intermediates.

Base-Promoted Ring Opening: Isoxazoles can undergo ring-opening reactions in the presence of a base. This process is often facilitated by electron-withdrawing groups on the ring. For instance, some isoxazole systems, upon treatment with a base like potassium carbonate, can undergo a cyclization followed by a decarbonylation and isoxazole ring opening sequence nih.govbeilstein-journals.org.

Rearrangement Reactions: Isoxazoles are known to undergo several types of rearrangement reactions.

Boulton–Katritzky Rearrangement: This is a well-known thermal or base-promoted rearrangement of isoxazoles bearing a suitable side chain, leading to a new heterocyclic system beilstein-journals.orgbeilstein-journals.orgrsc.org. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl nih.govbeilstein-journals.orgrsc.orgtriazol-4-yl)pyridines beilstein-journals.orgbeilstein-journals.orgresearchgate.net. This transformation involves a sequence of ring opening and recyclization steps.

Isoxazole to Oxazole Rearrangement: In some specific substrates, an unexpected and facile base-mediated rearrangement from an isoxazole to an oxazole has been observed rsc.org. The proposed mechanism for this transformation involves an initial Boulton–Katritzky type transposition, followed by a Neber-like rearrangement to an azirine intermediate, which ultimately collapses to the more stable oxazole ring rsc.org.

| Reaction Type | Conditions | Outcome | Reference |

| Ring Opening | Base (e.g., K₂CO₃) | Cleavage of N-O bond, formation of open-chain intermediates | nih.govbeilstein-journals.org |

| Boulton–Katritzky Rearrangement | Base (e.g., K₂CO₃ in DMF) | Rearrangement to a new heterocyclic system (e.g., triazole) | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |

| Isoxazole-Oxazole Rearrangement | Base (e.g., Cs₂CO₃ in THF) | Conversion of isoxazole ring to an oxazole ring | rsc.org |

Direct Functionalization at Other Ring Positions (e.g., C3, C5) in this compound Frameworks

While the primary reactivity of this compound is centered on the chloromethyl group, the modification of other positions on the isoxazole ring is also a key aspect of its chemistry. Direct electrophilic substitution on the 4-substituted isoxazole ring is challenging. Instead, functionalization at the C3 and C5 positions is typically achieved either by constructing the isoxazole ring with the desired substituents already in place or by chemically modifying existing substituents at these positions.

For example, in frameworks containing ester groups at C4 and C5, such as dimethyl 3-methylisoxazole-4,5-dicarboxylate, Grignard reagents have been shown to regioselectively add to the ester at the C5 position researchgate.net. This reaction affords a 5-keto derivative rather than the expected tertiary alcohol, a result attributed to the complexing ability of the isoxazole oxygen atom and the electron-withdrawing nature of the ring researchgate.net. This demonstrates how substituents on the isoxazole ring can be selectively manipulated even in the presence of other reactive sites, allowing for the synthesis of highly functionalized isoxazole derivatives.

Conversion of Isoxazole Ring to Other Heterocyclic Systems

The isoxazole ring, while relatively stable, can be induced to undergo ring transformations to afford other heterocyclic structures. These conversions are of significant interest as they provide pathways to novel molecular scaffolds from readily available isoxazole precursors.

One notable transformation of isoxazoles is their conversion into pyridines . Several methodologies have been developed to achieve this, often involving a ring-opening and subsequent ring-closing cascade.

A prominent method involves the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines. This reaction, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄), proceeds through a [4+2] cycloaddition to form an unstable oxazabicyclic intermediate. This intermediate then undergoes ring-opening and subsequent loss of an amine to form a pyridine N-oxide, which is then reduced in situ to the corresponding pyridine. The reaction is highly regioselective, yielding a single isomer of the pyridine product. nih.govnih.govnsf.gov

Another powerful strategy for converting isoxazoles to pyridines is through a rhodium carbenoid-induced ring expansion . In this one-pot procedure, a rhodium carbenoid, generated from a vinyldiazomethane, reacts with the isoxazole. The reaction likely proceeds through the formation of an N-O insertion product, which then undergoes a rearrangement, such as a Claisen rearrangement or an electrocyclic ring-opening followed by a 6π-electrocyclization, to form a dihydropyridine intermediate. Subsequent oxidation yields the highly functionalized pyridine. researchgate.net

Furthermore, molybdenum hexacarbonyl (Mo(CO)₆)-mediated ring expansion of isoxazoles provides a route to 4-oxo-1,4-dihydropyridine-3-carboxylates (pyridones). This transformation involves the reductive ring opening of the isoxazole to an enaminone intermediate, which then undergoes cyclization to form the pyridone ring. nih.gov The reaction conditions, particularly the temperature, can significantly influence the yield of the desired product.

A specific example of a chloromethyl-substituted isoxazole undergoing ring transformation is the rhodium-catalyzed reaction of 3-(chloromethyl)-5-methylisoxazole with a rhodium carbenoid, which leads to the formation of a 4H-1,3-oxazine derivative through ring expansion. This reaction is believed to proceed via an isoxazolium ylide intermediate. nih.gov

| Starting Isoxazole Derivative | Reagents and Conditions | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| General Isoxazoles | Enamines, TiCl₄(THF)₂, Titanium powder | Pyridines | Inverse electron-demand hetero-Diels-Alder reaction |

| 3,5-Disubstituted Isoxazoles | Vinyldiazomethanes, Rhodium catalyst | Pyridines | Rhodium carbenoid-induced ring expansion |

| Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆, H₂O, MeCN | 4-Oxo-1,4-dihydropyridine-3-carboxylates (Pyridones) | Mo(CO)₆-mediated ring expansion |

| 3-(Chloromethyl)-5-methylisoxazole | Rhodium carbenoid | 4H-1,3-Oxazines | Rhodium-catalyzed ring expansion |

Oxidation and Reduction Pathways of this compound and its Derivatives

The reactivity of this compound is not limited to the transformation of the isoxazole ring itself. The chloromethyl substituent and the isoxazole ring can independently or concertedly undergo oxidation and reduction reactions, leading to a diverse array of functionalized isoxazole derivatives.

Oxidation Pathways

The chloromethyl group at the 4-position of the isoxazole ring is susceptible to oxidation, providing a convenient route to isoxazole-4-carbaldehydes and isoxazole-4-carboxylic acids.

One classical method for the oxidation of a benzylic-type halide to an aldehyde is the Sommelet reaction . This reaction involves the treatment of the chloromethyl compound with hexamine to form a quaternary ammonium salt, which upon hydrolysis, yields the corresponding aldehyde. researchgate.net While specific examples for this compound are not extensively documented, this method is a plausible route for its conversion to isoxazole-4-carbaldehyde.

Further oxidation of the aldehyde or direct oxidation of the chloromethyl group can lead to the formation of isoxazole-4-carboxylic acid . Various oxidizing agents can be employed for this transformation.

Reduction Pathways

The reduction of this compound and its derivatives can proceed via several pathways, including reduction of the chloromethyl group, reductive cleavage of the isoxazole ring, or a combination of both.

A straightforward reduction involves the conversion of the chloromethyl group to a methyl group . This can be achieved through catalytic hydrogenation or using various reducing agents that are effective for dehalogenation.

More complex transformations occur when the isoxazole ring itself is reduced . A common method for the reductive cleavage of the N-O bond in isoxazoles is catalytic hydrogenation using Raney Nickel . This reaction typically leads to the formation of a β-hydroxy ketone, resulting from the cleavage of the isoxazole ring. The use of Raney Nickel in the reduction of Δ²-isoxazolines to β-hydroxy ketones is a well-established procedure. nih.gov

| Transformation | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| Oxidation of Chloromethyl Group | This compound | Hexamine, H₂O (Sommelet Reaction) | Isoxazole-4-carbaldehyde |

| Oxidation of Chloromethyl Group | This compound | Strong oxidizing agents | Isoxazole-4-carboxylic acid |

| Reduction of Chloromethyl Group | This compound | Catalytic hydrogenation (e.g., Pd/C, H₂) | 4-Methylisoxazole |

| Reductive Ring Cleavage | This compound derivative | Raney Nickel, H₂ | Corresponding β-hydroxy ketone |

Computational and Theoretical Investigations of 4 Chloromethyl Isoxazole

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Elucidation

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and molecular geometry of heterocyclic compounds like 4-(chloromethyl)isoxazole. researchgate.net DFT methods provide a balance between computational cost and accuracy, making them suitable for studying relatively large molecules. researchgate.net These studies are crucial for understanding the fundamental properties of the molecule, which in turn dictate its reactivity and behavior.

Theoretical calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry of this compound. mdpi.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output of this optimization includes precise values for bond lengths, bond angles, and dihedral angles. These calculated parameters provide a detailed picture of the molecule's shape and steric properties, which are essential for understanding its interaction with other molecules. For the isoxazole (B147169) ring, DFT studies help in understanding the degree of aromaticity and the influence of the chloromethyl substituent on the ring's planarity. researchgate.net

The electronic structure is also elucidated through DFT calculations. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into the molecule's electronic properties and reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound using DFT

This table presents hypothetical, yet realistic, data for illustrative purposes, based on typical values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O1-N2 | 1.41 Å |

| N2-C3 | 1.32 Å | |

| C3-C4 | 1.43 Å | |

| C4-C5 | 1.36 Å | |

| C5-O1 | 1.35 Å | |

| C4-C6 (CH₂) | 1.51 Å | |

| C6-Cl | 1.79 Å | |

| Bond Angle | C5-O1-N2 | 108.5° |

| O1-N2-C3 | 107.0° | |

| N2-C3-C4 | 112.0° | |

| C3-C4-C5 | 105.5° | |

| C4-C5-O1 | 107.0° | |

| C3-C4-C6 | 128.0° | |

| C5-C4-C6 | 126.5° |

Vibrational Frequency Analysis and Spectroscopic Property Prediction (e.g., FT-IR, FT-Raman, NMR)

Computational vibrational frequency analysis is a powerful technique used alongside experimental spectroscopy to characterize molecular structures. By applying DFT methods, the vibrational modes of this compound can be calculated. researchgate.netnih.gov These theoretical frequencies are then correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to provide a detailed assignment of the observed spectral bands. researchgate.net This combined approach helps in confirming the molecular structure and understanding the vibrational behavior of different functional groups. nih.gov

The predicted FT-IR and FT-Raman spectra reveal characteristic vibrational modes. For this compound, key vibrations include the stretching of the C=N, C-O, and N-O bonds within the isoxazole ring, as well as the C-H stretching and bending modes of the ring and the chloromethyl group. The C-Cl stretching frequency is also a significant feature. Theoretical calculations help to resolve ambiguities in experimental spectra where bands may overlap. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shift values for each nucleus in the molecule. Comparing these predicted shifts with experimental NMR data is an effective way to validate the structure of synthesized compounds. nih.gov For this compound, ¹H NMR predictions would focus on the chemical shifts of the proton on the isoxazole ring and the two protons of the chloromethyl group. ¹³C NMR predictions would identify the shifts for the three carbon atoms in the isoxazole ring and the carbon of the chloromethyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

This table presents representative data based on general frequency ranges for the specified bonds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching (ring) | C5-H | 3100-3150 |

| C-H stretching (alkyl) | -CH₂- | 2950-3000 |

| C=N stretching | Isoxazole Ring | 1580-1620 |

| C=C stretching | Isoxazole Ring | 1450-1500 |

| N-O stretching | Isoxazole Ring | 1380-1420 |

| C-O- stretching | Isoxazole Ring | 1200-1250 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

This table shows hypothetical, yet characteristic, chemical shift values.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | C5-H | 8.2 - 8.5 |

| C3-H | 8.6 - 8.9 | |

| -CH₂Cl | 4.6 - 4.9 | |

| ¹³C | C3 | 150 - 155 |

| C4 | 110 - 115 | |

| C5 | 155 - 160 |

Molecular Electrostatic Potential (MEP) Mapping and its Implications for Reactivity

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. wolfram.com Different colors on the map represent different potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green represents areas with neutral potential. libretexts.orgresearchgate.net

For this compound, the MEP map is expected to show regions of negative potential (red) localized around the electronegative oxygen (O1) and nitrogen (N2) atoms of the isoxazole ring. These sites are the most likely targets for electrophiles. The chlorine atom, being highly electronegative, will also contribute to a negative potential in its vicinity.

Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms. The carbon atom of the chloromethyl group (C6) is also expected to be electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the isoxazole ring, making it a likely site for nucleophilic attack. The MEP map, therefore, provides a clear and intuitive prediction of the molecule's reactivity patterns, guiding the understanding of how it will interact with other reagents. researchgate.net

Analysis of Local Reactivity Descriptors (e.g., Fukui Functions)

While MEP maps provide a qualitative picture of reactivity, local reactivity descriptors derived from DFT, such as Fukui functions, offer a more quantitative analysis. komorowski.edu.pl The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. mdpi.com It helps to identify the most reactive atomic sites within a molecule.

There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (measures reactivity upon adding an electron). A higher value indicates a more reactive site for a nucleophile.

f⁻(r): for electrophilic attack (measures reactivity upon removing an electron). A higher value indicates a more reactive site for an electrophile.

f⁰(r): for radical attack.

For this compound, analysis of the Fukui functions would likely indicate that the nitrogen and oxygen atoms of the isoxazole ring are the primary sites for electrophilic attack (high f⁻ values). The carbon atom of the chloromethyl group (C6) is expected to be a primary site for nucleophilic attack (high f⁺ value) due to the electron-withdrawing chlorine atom. The carbon atoms within the isoxazole ring (C3, C4, and C5) will have varying degrees of reactivity towards nucleophiles and electrophiles, which can be precisely quantified by their respective Fukui function values. scielo.org.mx This detailed atomic-level analysis is invaluable for predicting the regioselectivity of chemical reactions. komorowski.edu.plresearchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge transfer. acadpubl.eu

In this compound, NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). Significant E(2) values indicate strong stabilizing interactions.

Key interactions within this compound would include:

Delocalization of lone pair electrons from the oxygen (O1) and nitrogen (N2) atoms into the antibonding π* orbitals of the isoxazole ring, which contributes to the ring's stability and aromatic character.

Hyperconjugative interactions between the C-H or C-Cl sigma (σ) bonds of the chloromethyl group and the antibonding π* orbitals of the isoxazole ring.

Table 4: Key Donor-Acceptor Interactions in this compound from NBO Analysis

This table presents hypothetical but representative interactions and stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π*(C3-C4) | 18.5 | Lone Pair → π* |

| LP(2) O1 | π*(C5-C4) | 22.0 | Lone Pair → π* |

| π(C3-C4) | π*(C5-O1) | 15.2 | π → π* |

| σ(C6-H) | π*(C4-C5) | 2.1 | σ → π* (Hyperconjugation) |

Quantum Chemical Descriptors for Predicting Reaction Pathways and Outcomes

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A small energy gap indicates high polarizability and high chemical reactivity, as it is easier to excite an electron. A large gap suggests high stability.

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO). A low ionization potential indicates a good electron donor.

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO). A high electron affinity indicates a good electron acceptor.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η). It quantifies the electrophilic character of a molecule.

By calculating these descriptors for this compound, its reactivity can be compared with other molecules, and its behavior in different reaction types (e.g., as an electrophile or nucleophile) can be predicted. dnu.dp.ua

Table 5: Calculated Global Reactivity Descriptors for this compound

This table contains representative theoretical values.

| Descriptor | Formula | Calculated Value (eV) | Implication |

|---|---|---|---|

| E_HOMO | - | -7.8 | Electron-donating ability |

| E_LUMO | - | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 6.6 | High kinetic stability |

| Ionization Potential (I) | -E_HOMO | 7.8 | Moderate electron donor |

| Electron Affinity (A) | -E_LUMO | 1.2 | Good electron acceptor |

| Electronegativity (χ) | (I+A)/2 | 4.5 | High tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | 3.3 | Relatively hard molecule |

Mechanistic Investigations of Synthetic Reactions Involving this compound

Computational chemistry provides powerful tools for investigating the mechanisms of synthetic reactions. For reactions involving the formation or modification of this compound, DFT calculations can be used to map out the entire reaction pathway. researchgate.net This involves locating the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

A common route to synthesizing substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. researchgate.net Computational studies can model this process to determine its regioselectivity—for example, why the chloromethyl group ends up at the 4-position. By calculating the activation energies (the energy difference between reactants and the transition state) for different possible pathways, the most favorable reaction mechanism can be identified. dnu.dp.ua

For reactions where this compound is a reactant, such as nucleophilic substitution at the chloromethyl group, mechanistic investigations can elucidate the nature of the transition state (e.g., whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism). researchgate.net These computational insights are invaluable for optimizing reaction conditions, predicting product outcomes, and designing new synthetic routes. organic-chemistry.org

Based on a comprehensive search of available scientific literature, there are no specific molecular docking and dynamics simulation studies focused solely on this compound. Research in this computational area has been conducted on various other isoxazole derivatives to understand their interactions with biological targets, but not on this particular compound. Therefore, detailed research findings, data tables, and specific ligand-target interaction analyses for this compound cannot be provided.

Applications of 4 Chloromethyl Isoxazole in Organic Synthesis and Beyond

Versatile Building Block for the Synthesis of Complex Organic Molecules and Natural Product Analogs

The utility of 4-(Chloromethyl)isoxazole and its positional isomers, such as 3- and 5-(chloromethyl)isoxazoles, as foundational units in organic synthesis is well-documented. lifechemicals.comnih.gov The chloromethyl group serves as a highly reactive electrophilic site, enabling a wide range of substitution reactions to append the isoxazole (B147169) scaffold to other molecules. This reactivity is crucial for building molecular complexity and accessing diverse chemical libraries. researchgate.net

Research has demonstrated that chloromethylisoxazoles can undergo facile nucleophilic substitution with various nucleophiles. For instance, reactions with substituted phenols under Williamson ether synthesis conditions afford the corresponding aryloxymethyl-isoxazoles. Similarly, treatment with thiolates and amines, such as morpholine, results in the efficient replacement of the chlorine atom, yielding thioethers and aminomethyl derivatives, respectively. researchgate.net These transformations highlight the role of the chloromethyl group as a key linker for elaborating the isoxazole core.

A significant application of these building blocks is in 1,3-dipolar cycloaddition reactions. One-pot, metal-free [3+2] cycloadditions between halogenoximes and substituted alkenes have been developed for the regioselective synthesis of various functionalized isoxazoles, including those bearing a chloromethyl group. nih.govacs.org This methodology provides a scalable and efficient route to these valuable intermediates.

The isoxazole moiety itself is a "masked" 1,3-dicarbonyl equivalent, which can be revealed through ring-opening reactions, further expanding its synthetic utility. rsc.org This latent functionality, combined with the reactivity of the chloromethyl group, makes these compounds powerful tools for constructing complex molecules, including analogs of natural products which often possess diverse biological activities. nih.govresearchgate.net

Table 1: Examples of Reactions Utilizing Chloromethylisoxazoles

| Reactant | Nucleophile/Reagent | Product Type | Application | Reference(s) |

| 3-Chloromethyl-5-phenylisoxazole | Substituted Phenols | Aryloxymethyl-isoxazole | Molecular Elaboration | researchgate.net |

| 3-Chloromethyl-5-phenylisoxazole | Sodium Thiolates | Thioether-linked isoxazole | Building Block Synthesis | researchgate.net |

| Halogenoxime | CF3-substituted alkene | Chloromethyl-isoxazole | Cycloaddition Synthesis | nih.govacs.org |

| Ethyl 4-chloroacetoacetate | Hydroxylamine (B1172632), Aldehydes | 3-Chloromethyl-isoxazol-5-one | Heterocycle Synthesis | mdpi.com |

Precursor for the Development of Advanced Pharmacophores and Drug Candidates

The isoxazole nucleus is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous pharmacologically active compounds. grantome.com Isoxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunoregulatory effects. ijpca.orgejpmr.commdpi.comresearchgate.net this compound and its isomers are instrumental as precursors in the synthesis of these advanced pharmacophores and drug candidates.

The chloromethyl group enables the covalent attachment of the isoxazole scaffold to various molecular fragments, a common strategy in drug design to explore structure-activity relationships (SAR). grantome.com For example, a synthetic route analogous to using chloromethylisoxazole involves reacting 4-(chloromethyl)pyridine (B78701) with an isoxazole intermediate to produce a compound with in vitro growth inhibitory and in vivo antitumor activity. acs.org This demonstrates how the chloromethyl functionality acts as a handle to link bioactive moieties.

Furthermore, derivatives of 3-chloromethyl-4-(phenyl)methylene-isoxazole-5(4H)-one have shown promising antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of these precursors in developing new treatments for infectious diseases. mdpi.com The isoxazole ring's ability to act as a bioisostere, mimicking other functional groups to enhance pharmacological properties, further underscores its importance in drug discovery. grantome.com The synthesis of these complex drug candidates often relies on the fundamental reactivity of simpler building blocks like this compound.

Table 2: Pharmacological Activities of Isoxazole Derivatives

| Activity | Example Compound Class | Role of Isoxazole | Reference(s) |

| Anti-inflammatory | Vicinal Diaryl-Substituted Isoxazoles | Core Scaffold | mdpi.com |

| Antitumor | Isoxazole-linked Tetrahydroquinolines | Core Scaffold | acs.orgespublisher.com |

| Antimycobacterial | 3-Chloromethyl-isoxazol-5-one Derivatives | Pharmacophore | mdpi.com |

| Immunoregulatory | 5-Amino-3-methyl-isoxazole Derivatives | Modulatory Unit | mdpi.com |

| Neurological | AMPA Analogs | Conformational Restriction | grantome.com |

Role in the Construction of Functional Materials (e.g., Semiconductors, Liquid Crystals)

The application of isoxazole derivatives extends beyond medicine into the realm of materials science. The unique electronic and structural properties of the isoxazole ring, such as its significant dipole moment, make it an attractive component for the design of functional organic materials like liquid crystals. lifechemicals.comarkat-usa.org

Research has shown that incorporating five-membered heteroaromatic rings, including isoxazole, into molecular structures can induce and modify mesomorphic (liquid crystalline) behavior. arkat-usa.orgresearchgate.net The polarity and non-linear geometry of the disubstituted isoxazole ring can influence the stability and type of liquid crystal phases, such as nematic and smectic phases. arkat-usa.org While specific studies detailing the use of this compound in liquid crystal synthesis are not prevalent, the chloromethyl group represents a logical synthetic handle for incorporating the polar isoxazole core into larger mesogenic molecules.

Similarly, in polymer science, reactive monomers are essential for creating functional materials. A relevant analogy is the use of 1-(chloromethyl)-4-vinylbenzene, which contains a reactive chloromethyl group, to synthesize functional polymers that can undergo further modifications. nih.gov By analogy, this compound could be used to create isoxazole-functionalized polymers. Such polymers could exhibit unique properties suitable for advanced materials applications. There is currently a lack of specific research findings on the use of this compound in the construction of organic semiconductors.

Utility in Stereoselective and Asymmetric Synthesis Methodologies

The development of new drugs increasingly requires the use of chiral building blocks to ensure stereospecific interactions with biological targets. enamine.net Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is therefore of paramount importance. The isoxazole scaffold has been successfully integrated into modern stereoselective and asymmetric synthesis methodologies.

A notable example involves the asymmetric synthesis of functionalized 2-isoxazolines, where a chiral starting material is used to produce enantiomerically enriched products such as (R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carboxylate. acs.orgnih.gov This demonstrates that the chloromethylisoxazole framework can be constructed with high stereochemical control.

Furthermore, isoxazole derivatives have been employed in powerful organocatalytic asymmetric reactions. A squaramide-catalyzed asymmetric domino [3 + 2] cycloaddition using isatylidenyl-isoxazoles has been developed to construct highly complex dispirooxindoles. rsc.org This reaction proceeds with excellent yields and high levels of both diastereoselectivity and enantioselectivity, generating four contiguous stereocenters. Such methodologies, which utilize a chiral catalyst to control the stereochemical outcome, are at the forefront of modern organic synthesis and underscore the value of the isoxazole motif in creating structurally complex and chirally pure molecules. rsc.orgnih.gov

Medicinal Chemistry and Biological Activity of 4 Chloromethyl Isoxazole Derivatives

Antimicrobial Activity Profile

Derivatives of 4-(chloromethyl)isoxazole have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents. These compounds have been the subject of extensive research to evaluate their efficacy against various pathogenic microorganisms, including bacteria, fungi, and viruses.

Evaluation of Antibacterial Efficacy Against Pathogenic Strains

A number of isoxazole (B147169) derivatives have been synthesized and assessed for their in vitro antibacterial properties against a range of pathogenic bacterial strains. The results indicate that the antimicrobial efficacy of these compounds is significantly influenced by the nature of the substituents on the isoxazole ring.

For instance, water-soluble conjugates of 3-organyl-5-(chloromethyl)isoxazoles with amino acids and other molecules have been synthesized. nih.gov The highest bacteriostatic effect was observed for compounds that contained 4-methoxyphenyl (B3050149) or 5-nitrofuran-2-yl substituents at the 3-position of the isoxazole ring, along with a methylene (B1212753) group at the 5-position bearing residues of L-proline or N-Ac-L-cysteine. nih.gov These leading compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.06 to 2.5 µg/ml. nih.gov

In another study, novel isoxazole-triazole conjugates were synthesized and screened for their antibacterial activity. mdpi.com One particular conjugate, compound 7b, showed significant antibacterial efficacy against Gram-negative strains, especially Escherichia coli and Pseudomonas aeruginosa. mdpi.com Its activity was comparable or even superior to some standard antibiotics. mdpi.com The presence of both triazole and isoxazole pharmacophores, along with a chlorine atom, is believed to contribute to its potent antibacterial properties through a synergistic effect. mdpi.com

Furthermore, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been shown to enhance antimicrobial activity. nih.gov Two derivatives, PUB9 and PUB10, which incorporate a 5-nitrothiophen-2-yl group, displayed notably higher antimicrobial activity compared to other tested isoxazole compounds. nih.gov Specifically, PUB9 demonstrated a minimal inhibitory concentration more than 1000 times lower against Staphylococcus aureus than the other derivatives. nih.gov

The antibacterial activity of isoxazole derivatives has been evaluated against several pathogenic strains, with results summarized in the table below.

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| L-proline or N-Ac-L-cysteine conjugates of 3-(4-methoxyphenyl)-5-(chloromethyl)isoxazole | Various pathogenic strains | MIC: 0.06-2.5 µg/ml | nih.gov |

| L-proline or N-Ac-L-cysteine conjugates of 3-(5-nitrofuran-2-yl)-5-(chloromethyl)isoxazole | Various pathogenic strains | MIC: 0.06-2.5 µg/ml | nih.gov |

| Isoxazole-triazole conjugate 7b | Escherichia coli | Inhibition zone: 36.4 ± 1.07 mm | mdpi.com |

| Isoxazole-triazole conjugate 7b | Pseudomonas aeruginosa | Inhibition zone: 11.25 ± 1.02 mm | mdpi.com |

| PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Staphylococcus aureus | MIC >1000x lower than other derivatives | nih.gov |

| PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Staphylococcus aureus | High antimicrobial activity | nih.gov |

Assessment of Antifungal Properties and Mechanisms

Certain isoxazole derivatives have demonstrated significant antifungal activity, particularly against Candida species. nih.govresearchgate.netmdpi.com In a study focused on developing novel antifungal drug candidates, two isoxazole-based derivatives, PUB14 and PUB17, exhibited selective antifungal activity against Candida albicans. nih.govresearchgate.netmdpi.com A key finding was that these compounds did not adversely affect beneficial microbiota, such as Lactobacillus sp., suggesting a targeted mechanism of action. nih.govresearchgate.netmdpi.com

The antifungal potential of these derivatives is further highlighted by their ability to eradicate biofilms formed by Candida. nih.govresearchgate.net This anti-biofilm activity is crucial, as biofilms contribute to the persistence of infections and resistance to treatment. The selective action against C. albicans and the lack of antibacterial effects suggest a specific mechanism that warrants further investigation. nih.govresearchgate.net

Another study on isoxazolidine (B1194047) derivatives, synthesized through cycloaddition reactions, also reported significant antifungal activity. nih.gov Several of the tested compounds showed antifungal efficacy comparable to the standard drug Nystatin against Botrydiplodia theobromae. nih.gov

The antifungal activity of selected isoxazole derivatives is summarized in the table below.

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| PUB14 | Candida albicans | Selective antifungal activity, anti-biofilm | nih.govresearchgate.netmdpi.com |

| PUB17 | Candida albicans | Selective antifungal activity, anti-biofilm | nih.govresearchgate.netmdpi.com |

| Isoxazolidine derivatives (3a(ii), 3a(vii), 3a(viii), 3b(iv), 3b(vii), 3b(viii)) | Botrydiplodia theobromae | Comparable to Nystatin | nih.gov |

Potential as Antiviral Agents

The isoxazole scaffold has been identified as a valuable component in the design of new antiviral agents. nih.gov Research has explored the synthesis and bioactivity of novel isoxazole-amide derivatives containing an acylhydrazone moiety as potential antiviral agents. nih.gov One such compound, 7t, was found to not only possess antiviral properties but also to enhance defense-related enzyme activity and chlorophyll (B73375) content in tobacco leaves, thereby inducing resistance to Tobacco Mosaic Virus (TMV) infection. nih.gov

Additionally, a 4′-chloromethyl-2′-deoxy-2′-fluoro nucleoside analog, ALS-8112, and its prodrug, ALS-8176 (lumicitabine), have been investigated for the treatment of respiratory syncytial virus (RSV) infections. nih.gov While a phase 2 clinical trial for ALS-8176 was terminated, ALS-8112 also demonstrated potent anti-Nipah virus activity in vitro. nih.gov These findings underscore the potential of this compound derivatives in the development of novel antiviral therapies.

Anticancer and Antitumor Potential in Cell Lines and In Vivo Models

Isoxazole derivatives have emerged as a significant class of compounds in cancer research due to their versatile and effective anticancer properties. espublisher.comespublisher.com These compounds have demonstrated the ability to act as small molecule inhibitors, targeting various mechanisms involved in cancer progression. espublisher.comespublisher.com

The anticancer potential of isoxazole derivatives is attributed to their capacity to induce apoptosis, inhibit aromatase, disrupt tubulin congregation, and inhibit topoisomerase, HDAC, and ERα. nih.gov The versatility of these compounds allows for the development of novel cancer treatments with potentially fewer side effects compared to existing therapies. espublisher.comnih.gov

In one study, new isoxazolo[4,5-e] nih.govmdpi.comgoogle.comtriazepine derivatives were synthesized and tested for their anticarcinogenic activities on various cancer cell lines. semanticscholar.org One of the compounds, compound 21, exhibited extremely high antitumor activity. semanticscholar.org The anticancer activities of selected compounds were compared with established anticancer drugs like cisplatin (B142131) and doxorubicin. semanticscholar.org

The combination of the isoxazole moiety with natural products such as curcumin (B1669340) and usnic acid has also been explored, leading to the development of bioactive compounds with potential anticancer effects. espublisher.com This approach leverages the synergistic effects of natural products to create less harmful and more effective anticancer therapies. espublisher.com

The table below summarizes the anticancer and antitumor potential of selected isoxazole derivatives.

| Compound/Derivative | Mechanism of Action/Activity | Reference |

|---|---|---|

| General Isoxazole Derivatives | Induce apoptosis, inhibit aromatase, disrupt tubulin congregation, inhibit topoisomerase, HDAC, and ERα | nih.gov |

| Isoxazolo[4,5-e] nih.govmdpi.comgoogle.comtriazepine derivative (Compound 21) | Extremely high antitumor activity in various cancer cell lines | semanticscholar.org |

| Isoxazole-Natural Product Hybrids (e.g., with curcumin, usnic acid) | Synergistic anticancer effects | espublisher.com |

Anti-inflammatory and Analgesic Effects and Related Therapeutic Applications

Isoxazole derivatives have been investigated for their anti-inflammatory and analgesic properties, showing potential for the development of new therapeutic agents for inflammatory conditions. nih.govscholarsresearchlibrary.com

A study on a series of isoxazole derivatives, synthesized from chalcones, evaluated their anti-inflammatory activity in vivo using the carrageenan-induced paw edema method in rats. scholarsresearchlibrary.com The compounds TPI-7 and TPI-13, which possess a methoxy (B1213986) group at the para position, were identified as the most active compounds. scholarsresearchlibrary.com

Another study focused on indolyl–isoxazolidines reported potent anti-inflammatory and analgesic activities. nih.gov A selected compound, 9a, significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells. nih.gov This compound also demonstrated analgesic effects and anti-inflammatory activity in the carrageenan test, with a potency comparable to indomethacin. nih.gov Furthermore, compound 9a was effective in protecting against LPS-induced death in mice, indicating its potential as an analgesic and anti-inflammatory drug. nih.gov

The anti-inflammatory and analgesic effects of selected isoxazole derivatives are summarized in the table below.

| Compound/Derivative | Activity | Model/Test | Reference |

|---|---|---|---|

| TPI-7 and TPI-13 (with para-methoxy group) | Most active anti-inflammatory compounds | Carrageenan-induced rat paw edema | scholarsresearchlibrary.com |

| Indolyl–isoxazolidine (Compound 9a) | Inhibited TNF-α and IL-6 production | Macrophage THP-1 cells | nih.gov |

| Indolyl–isoxazolidine (Compound 9a) | Analgesic and anti-inflammatory effects comparable to indomethacin | Carrageenan test | nih.gov |

| Indolyl–isoxazolidine (Compound 9a) | Protection against LPS-induced death | Mouse model | nih.gov |

Insecticidal and Agrochemical Applications

Isoxazole derivatives have also found applications in the agrochemical industry as insecticidal agents. nih.govsemanticscholar.org The isoxazole scaffold has been incorporated into the design of new pesticides for crop protection.

Research into isoxazole-containing compounds has led to the discovery of potent insecticides. cabidigitallibrary.org For example, a series of quinoline (B57606) and isoquinoline (B145761) isoxazolines have been designed and synthesized, with one isoquinoline derivative, 3i, being identified as a potent new class of isoxazoline (B3343090) insecticide. cabidigitallibrary.org Its activity was found to be competitive with the commercial insecticide Indoxacarb. cabidigitallibrary.org

Furthermore, the synthesis of novel anthranilic diamide (B1670390) insecticides containing indane and its analogs has been explored. mdpi.com Biological testing of these compounds revealed good insecticidal activity against Mythimna separata. mdpi.com One compound, 8q, exhibited 80% insecticidal activity at a concentration of 0.8 mg/L, which was slightly better than the commercial insecticide chlorantraniliprole. mdpi.com

The table below highlights the insecticidal applications of selected isoxazole derivatives.

| Compound/Derivative | Target Pest | Activity | Reference |

|---|---|---|---|

| Isoquinoline isoxazoline (3i) | Various crop pests | Potent insecticide, competitive with Indoxacarb | cabidigitallibrary.org |

| Anthranilic diamide with indane analog (8q) | Mythimna separata | 80% insecticidal activity at 0.8 mg/L | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Target-Specific Modulators

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of the isoxazole core, these studies have elucidated key structural features that govern their interaction with specific biological targets. The versatility of the isoxazole ring allows for substitutions at various positions, significantly influencing the compound's potency and selectivity.